molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

货号: B1177971
CAS 编号: 135968-09-1
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lenograstim is a glycosylated recombinant form of human granulocyte colony-stimulating factor. It is primarily used as an immunostimulating agent to reduce the duration of neutropenia in patients undergoing bone marrow transplantation or cytotoxic chemotherapy. This compound is also employed to mobilize hematopoietic stem cells in healthy donors .

准备方法

Synthetic Routes and Reaction Conditions: Lenograstim is produced using recombinant DNA technology in Chinese Hamster Ovary cells. The gene encoding human granulocyte colony-stimulating factor is inserted into the cells, which then express the protein. The protein is subsequently harvested and purified .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Chinese Hamster Ovary cells. The cells are cultured in bioreactors under controlled conditions to optimize the yield of the protein. After fermentation, the protein is extracted, purified, and formulated into a pharmaceutical product .

化学反应分析

Types of Reactions: Lenograstim, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

    Oxidation: Oxidative stress can lead to the oxidation of amino acid residues, affecting the protein’s stability and function.

    Reduction: Disulfide bonds within the protein can be reduced, altering its tertiary structure.

    Substitution: Post-translational modifications such as glycosylation can involve the substitution of specific amino acid residues with carbohydrate moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.

    Substitution: Enzymatic processes involving glycosyltransferases.

Major Products Formed:

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced disulfide bonds.

    Substitution: Glycosylated protein forms.

科学研究应用

Chemotherapy-Induced Neutropenia

Lenograstim is predominantly utilized to mitigate the risk of life-threatening infections in patients with neutropenia, particularly those receiving cytotoxic chemotherapy. Studies have shown that this compound significantly accelerates neutrophil recovery post-chemotherapy, leading to improved clinical outcomes such as reduced incidence of laboratory-confirmed infections and shorter hospital stays .

  • Efficacy : In a randomized controlled trial involving patients with non-Hodgkin's lymphoma, this compound reduced the incidence of severe neutropenia (absolute neutrophil count < 0.5 x 10^9/L) from 75% in the placebo group to 52% in the this compound group, alongside a significant decrease in the duration of severe neutropenia .

Bone Marrow Transplantation

This compound plays a critical role in enhancing neutrophil recovery in patients undergoing autologous and allogeneic bone marrow transplants. It aids in mobilizing peripheral blood stem cells (PBSCs) for transplantation, which is essential for restoring hematopoiesis after high-dose chemotherapy .

  • Mobilization Studies : Research has indicated that this compound is effective in mobilizing CD34+ cells more efficiently than other agents like filgrastim, facilitating successful PBSC collection from healthy donors .

Acute Myeloid Leukemia

In patients with acute myeloid leukemia, this compound has shown promise in increasing rates of disease remission without stimulating malignant blast proliferation . This application is crucial as it addresses both the treatment of the leukemia and the management of treatment-related complications.

Chronic Myeloid Leukemia

This compound has also been investigated for its efficacy in mobilizing non-malignant PBSCs for autotransplantation in chronic myeloid leukemia patients, indicating its versatility across different hematological malignancies .

Pediatric Applications

Comparative Efficacy with Other Growth Factors

Studies comparing this compound with filgrastim have revealed that this compound may offer superior outcomes in specific contexts, such as a lower incidence of febrile episodes and a higher number of patients achieving target CD34+ cell counts during stem cell mobilization .

Case Studies and Clinical Trials

Study TitlePopulationTreatmentKey Findings
Efficacy of this compound vs Placebo in Non-Hodgkin's Lymphoma162 patientsThis compound (5 µg/kg/day) vs PlaceboReduced severe neutropenia (52% vs 75%), shorter duration of ANC < 0.5 x 10^9/L
This compound for Autologous PBSC Mobilization40 patientsThis compound (7.5 µg/kg/day) vs Filgrastim (10 µg/kg/day)Comparable efficacy in mobilizing CD34+ cells; successful mobilization achieved in 95%
This compound Use in Pediatric NeutropeniaChildren with severe chronic neutropeniaThis compound treatmentDemonstrated safety and efficacy with significant improvement in WBC counts

作用机制

Lenograstim exerts its effects by binding to specific receptors on the surface of hematopoietic cells. This binding stimulates the proliferation, differentiation, and activation of neutrophil precursor cells. The primary molecular target is the granulocyte colony-stimulating factor receptor, which activates intracellular signaling pathways such as the JAK-STAT pathway, leading to increased production and function of neutrophils .

相似化合物的比较

生物活性

Lenograstim, a glycosylated recombinant form of human granulocyte colony-stimulating factor (G-CSF), plays a critical role in hematopoiesis by stimulating the production and activation of neutrophils. This article explores its biological activity, including mechanisms of action, clinical applications, comparative efficacy, and relevant case studies.

This compound acts primarily as an agonist for the granulocyte colony-stimulating factor receptor (G-CSFR), promoting the proliferation and differentiation of hematopoietic progenitor cells into neutrophils. This process is crucial for enhancing the body’s immune response, particularly after chemotherapy or bone marrow transplantation.

  • Increased Neutrophil Production : this compound significantly accelerates neutrophil recovery post-chemotherapy, reducing the incidence of infections and shortening hospital stays .
  • Stem Cell Mobilization : It facilitates the mobilization of peripheral blood progenitor cells (PBPCs), which are vital for autologous stem cell transplantation .

Clinical Applications

This compound is primarily used in the following clinical contexts:

  • Chemotherapy-Induced Neutropenia : It is effective in preventing febrile neutropenia in patients undergoing myelosuppressive chemotherapy, particularly in breast cancer and small cell lung cancer cases .
  • Bone Marrow Transplantation : this compound aids in neutrophil recovery after bone marrow transplants and enhances PBPC mobilization for transplantation .

Comparative Efficacy

Numerous studies have compared this compound with other G-CSF preparations such as filgrastim. Key findings include:

  • Potency : this compound is approximately 27% more potent than filgrastim on a weight-for-weight basis. Specifically, 1 μg of this compound is equivalent to about 127,750 units of activity compared to 100,000 units for filgrastim .
  • Clinical Trials : A randomized trial showed that this compound resulted in a higher median number of CD34+ cells mobilized compared to filgrastim, although both were administered at a standard dose of 10 μg/kg for PBSC mobilization .

Table 1: Comparative Efficacy of this compound vs. Filgrastim

ParameterThis compound (10 μg/kg)Filgrastim (10 μg/kg)
Median CD34+ Cells Mobilized8.4 x 10^6/kg5.8 x 10^6/kg
Days of Growth Factor Administered12 days13 days
Efficacy in Neutrophil RecoveryHigherStandard

Study on Mobilization Efficacy

A prospective randomized clinical trial evaluated the efficacy of this compound against filgrastim and molgramostim in mobilizing PBPCs. The study included 103 patients undergoing various chemotherapy regimens. Results indicated that all three agents were effective; however, this compound demonstrated a statistically significant reduction in the number of days required for growth factor administration, particularly in chemonaive patients .

Bone Marrow vs. Blood Cell Transplantation

A study comparing allogeneic blood cell transplantation (BCT) with bone marrow transplantation (BMT) revealed that BCT facilitated quicker hematologic recovery with fewer transfusions needed post-transplantation. Patients receiving this compound in conjunction with BCT achieved faster recovery times for both platelet and neutrophil counts compared to those undergoing BMT .

属性

CAS 编号

135968-09-1

分子式

C26H23N3O3

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。